2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile
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Overview
Description
2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with chlorine, methyl, phenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-methyl-6-phenylpyridine-3,4-dicarbonitrile using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with aniline can yield 2-(phenylamino)pyridine-3,4-dicarbonitrile.
Scientific Research Applications
2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The chlorine and dicarbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Similar structure but lacks the methyl and phenyl groups.
5-Methyl-6-phenylpyridine-3,4-dicarbonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (chlorine, dicarbonitrile) and electron-donating (methyl, phenyl) groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H8ClN3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8ClN3/c1-9-11(7-16)12(8-17)14(15)18-13(9)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
BPHWSWWYFCQECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)Cl)C#N)C#N |
Origin of Product |
United States |
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